2-(2,6-Dimethylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
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Overview
Description
2-(2,6-Dimethylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of phenoxyethanone derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of the phenoxyethanone core: This can be achieved by reacting 2,6-dimethylphenol with an appropriate acylating agent under acidic or basic conditions.
Introduction of the piperazine moiety: The phenoxyethanone intermediate is then reacted with 4-(4-fluorophenyl)piperazine under suitable conditions, such as in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or piperazine moieties.
Reduction: Reduction reactions can occur, especially at the carbonyl group of the ethanone moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: Used in the synthesis of other chemical compounds or materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dimethylphenoxy)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone
- 2-(2,6-Dimethylphenoxy)-1-[4-(4-methylphenyl)piperazin-1-yl]ethanone
Uniqueness
The presence of the 4-fluorophenyl group in 2-(2,6-Dimethylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone may confer unique properties, such as increased binding affinity to certain targets or altered pharmacokinetic properties compared to its analogs.
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-15-4-3-5-16(2)20(15)25-14-19(24)23-12-10-22(11-13-23)18-8-6-17(21)7-9-18/h3-9H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDFTHPHKSVESR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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